The synthesis of 5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid typically involves several steps:
The molecular formula for 5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid is .
The compound's molecular structure can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure:
The reactivity of 5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid can be explored through various chemical reactions:
The mechanism by which 5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid exerts its biological effects is likely multifaceted:
The physical properties of 5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid include:
Chemical properties include:
Due to its unique structure, 5-methyl-3-(thiophen-3-y)-1H-pyrazol-4-y]acetic acid has several potential applications:
The construction of the pyrazole-thiophene hybrid core in [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid relies critically on regioselective bond formation. Two principal strategies dominate this synthesis:
Knorr-type cyclocondensation between hydrazines and 1,3-dicarbonyl precursors enables precise regiocontrol. Ethyl acetoacetate serves as the 5-methyl pyrazole precursor, reacting with thiophene-3-carbohydrazide under acid catalysis. The reaction's regioselectivity exceeds 95:5 when employing Lewis acid catalysts (e.g., ZnCl₂) or nanoparticulate metal oxides (e.g., nano-ZnO), directing substitution to the C-3 position of the pyrazole ring. This preference occurs because the thiophene carbonyl group exhibits higher electrophilicity than the ester carbonyl, favoring nucleophilic attack at the thiophene-linked carbon [5] [8].
Transition metal-catalyzed cross-coupling provides an alternative route to regioselectivity. Suzuki-Miyaura coupling between 3-iodo-5-methyl-1H-pyrazole-4-acetic acid derivatives and 3-thienylboronic acid achieves C-C bond formation at the pyrazole C-3 position. Palladium catalysts ligated with bulky phosphines (e.g., tricyclohexylphosphine) suppress homocoupling and enhance yields (>85%) by minimizing steric clashes between the thiophene sulfur and catalyst [8].
Table 1: Regioselectivity in Pyrazole-Thiophene Bond Formation
Method | Catalyst/Reagent | Temperature (°C) | Regioselectivity Ratio (3-sub:4-sub) | Yield (%) |
---|---|---|---|---|
Knorr Cyclocondensation | Nano-ZnO (10 mol%) | 80 | 98:2 | 92 |
Knorr Cyclocondensation | p-Toluenesulfonic acid | Reflux | 90:10 | 78 |
Suzuki Coupling | Pd(PPh₃)₄ | 100 | >99:1 | 85 |
Suzuki Coupling | Pd/C, CuI co-catalyst | 90 | >99:1 | 88 |
Steric and electronic modulation significantly impacts regiochemical outcomes. Electron-withdrawing groups (e.g., -COOCH₃) on the thiophene ring increase electrophilicity at C-2, inadvertently promoting minor regioisomer formation during cyclocondensation. Conversely, thiophene steric bulk minimally affects metal-catalyzed routes due to the distal coupling site relative to the acetic acid chain [5] [8].
The acetic acid moiety in [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid serves as a versatile handle for catalytic C-C and C-heteroatom bond formation. Three catalytic systems demonstrate efficacy:
Transition metal-mediated C-C coupling employs the carboxylic acid as a directing group or precursor. Under palladium/copper bimetallic catalysis (PdCl₂/CuI), the potassium carboxylate salt undergoes decarboxylative cross-coupling with aryl halides, generating 4-arylalkyl derivatives. Zeolite-encapsulated palladium nanoparticles (Pd@MOR) achieve similar transformations with enhanced recyclability (>5 cycles) and reduced metal leaching (<0.5 ppm), leveraging the confinement effect within the zeolite framework to stabilize reactive intermediates [1] [7].
C-H activation/functionalization represents a more atom-economical approach. Palladium(II) acetate with silver oxidants (e.g., Ag₂CO₃) catalyzes γ-lactam formation via intramolecular C-H amidation at the 5-methyl group, utilizing the acetic acid as an endogenous directing group. Zeolite-supported catalysts (e.g., Co-MOR) promote intermolecular C-H alkylation of the acetic acid α-carbon with acrylates, achieving >75% conversion while maintaining heterocyclic integrity [1] [6].
Table 2: Catalytic Functionalization of the Acetic Acid Side Chain
Reaction Type | Catalyst System | Additive/Oxidant | Conversion (%) | Product Class |
---|---|---|---|---|
Decarboxylative Arylation | Pd@MOR (Si/Al=10), CuI | K₂CO₃ | 92 | 4-(Arylalkyl)pyrazoles |
Intramolecular C-H Amidation | Pd(OAc)₂, AgOAc | PhI(OAc)₂ | 88 | γ-Lactam-fused pyrazoles |
Intermolecular C-H Alkylation | Co-MOR, Mn(O₂CCH₃)₃ | t-BuOOH | 76 | Succinate-functionalized derivatives |
Phase-transfer catalysis (PTC) enables nucleophilic displacement under mild conditions. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate the alkylation of the carboxylic acid with alkyl halides in aqueous NaOH, producing ester derivatives without racemization at chiral centers in adjacent molecules. This method achieves 70-85% yields at ambient temperature, minimizing thermal degradation of the thiophene ring [4] [7].
Energy-efficient synthesis of [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid exploits microwave dielectric heating and solventless conditions to enhance sustainability:
Microwave-accelerated cyclocondensation reduces reaction times from hours to minutes. Irradiating a mixture of hydrazine hydrate, ethyl acetoacetate, and thiophene-3-carbaldehyde in ethanol at 120°C for 8 minutes achieves 94% yield of the pyrazole-thiophene precursor, compared to 65% yield after 6 hours under conventional reflux. The selective absorption of microwave energy by carbonyl groups accelerates imine/enol tautomerization, the rate-determining step. Catalyst-free conditions prevent decomposition, maintaining regioselectivity >98% [4] [7].
Solvent-free functionalization employs solid supports and neat reactions. Impregnating the pyrazole-thiophene acetic acid onto acid-modified montmorillonite K10 clay facilitates esterification with alcohols under microwave irradiation (300W, 80°C). The clay's Brønsted acid sites protonate the carboxylic acid, while Lewis acid sites activate alcohols, achieving 90% conversion in 15 minutes. Alternatively, high-speed ball milling with potassium carbonate and alkyl halides provides solvent-free access to esters with 85-92% yields, eliminating solvent waste [7].
Table 3: Green Synthesis Parameters and Outcomes
Method | Conditions | Time | Yield (%) | Byproduct Reduction vs Conventional (%) |
---|---|---|---|---|
Microwave Cyclocondensation | 120°C, EtOH, 300W | 8 min | 94 | 87 (solvent consumption) |
Clay-Catalyzed Esterification | K10 clay, MW, solvent-free | 15 min | 90 | 95 (organic waste) |
Ball Milling Alkylation | K₂CO₃, R-X, no solvent | 30 min | 88 | 100 (solvent elimination) |
Solvent effects critically influence reaction efficiency in non-neat systems. Polar protic solvents (e.g., ethanol) enhance microwave absorption but promote decarboxylation at >150°C. Conversely, aprotic dipolar solvents (e.g., DMF) facilitate higher temperatures (180°C) for C-C coupling without degradation but require post-synthetic purification to remove mutagenic residues. Solvent-free conditions circumvent these trade-offs, though viscosity limits diffusion in melt-phase reactions [4] [7].
Structural diversification of [5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid enhances physicochemical properties and biological interactions through rational modifications:
Amide and ester derivatization tailors lipophilicity and hydrogen-bonding capacity. Coupling with substituted anilines using carbodiimide reagents (EDC/HOBt) produces amides with logP values adjustable from 1.8 (hydrophilic) to 4.2 (lipophilic). These derivatives exhibit improved passive diffusion in artificial membrane permeability assays (Papp 8.2 × 10⁻⁶ cm/s vs 2.1 × 10⁻⁶ cm/s for the acid). Esterification with substituted benzyl alcohols via Mitsunobu reaction or DCC/DMAP catalysis introduces steric bulk that modulates target binding cavity fit, particularly for enzymes with deep hydrophobic pockets [3] [6] [8].
Heterocycle fusion expands the bioactive scaffold. Intramolecular cyclization under copper-catalyzed conditions (CuI, phenanthroline) forms pyrazolo[5,4-c]thieno[2,3-e]azepines via C-H activation at the thiophene C-2 position. This tetracyclic system exhibits planar topology that enhances intercalation with DNA (ΔTm = 5.8°C vs 1.2°C for the parent acid), relevant to anticancer applications. Alternatively, acid-catalyzed Friedländer reactions with o-aminoaldehydes yield fused quinoline-pyrazoles with extended π-conjugation, redshifted UV absorption (λmax 412 nm vs 310 nm), and enhanced fluorescence quantum yield (ΦF 0.45 vs 0.05) [3] [8].
Electrophilic substitution leverages the electron-rich thiophene and pyrazole rings. Bromination (NBS/CHCl₃) selectively functionalizes the thiophene C-5 position, providing handles for further cross-coupling (e.g., Suzuki, Sonogashira). Nitration (HNO₃/AcOH) targets the pyrazole N1 position after acetic acid protection, introducing a nitro group reducible to amino for additional hydrogen bonding. These modifications lower the compound's LUMO energy by 1.2 eV, facilitating charge transfer interactions with biological targets [6] [8].
Molecular docking simulations validate target engagement strategies. Amide derivatives with terminal imidazole groups show strong ionic interactions with COX-2 glutamate residues (docking score -12.3 kcal/mol vs -8.7 for the parent acid). Bromination at thiophene C-5 enhances π-stacking with topoisomerase II DNA-binding domains, correlating with a 5-fold increase in enzyme inhibition [3] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1